7-Methylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-2-4-8-7-3-5-9-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULKFQGSMHRNLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=CC=NN12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503302 | |
| Record name | 7-Methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61578-01-6 | |
| Record name | 7-Methylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61578-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Methylpyrazolo 1,5 a Pyrimidine and Its Analogs
Classical and Cyclocondensation Approaches to Pyrazolo[1,5-a]pyrimidine (B1248293) Core Construction
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between NH-3-aminopyrazoles and various 1,3-biselectrophilic compounds. nih.gov This approach allows for diverse substitutions on the resulting bicyclic system at positions 2, 3, 5, 6, and 7. nih.gov
Reactions of NH-3-Aminopyrazoles with 1,3-Biselectrophilic Compounds
The reaction of 3-amino-1H-pyrazoles with 1,3-biselectrophilic compounds is a cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov The regioselectivity of this reaction is often influenced by the reaction conditions and the nature of the substituents on both reactants.
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently employed strategy for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govnih.gov For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate (B101781) yields the corresponding dihydroxy-heterocycle, which can be further modified. nih.gov Similarly, reacting aminopyrazoles with β-diketones in refluxing acetic acid provides the desired pyrazolo[1,5-a]pyrimidines in good yields. nih.govresearchgate.net The reaction mechanism typically involves the initial nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) on one of the carbonyl groups of the β-dicarbonyl compound, followed by cyclization and dehydration. nih.gov
A study by Burgart et al. demonstrated the reaction of aminopyrazole with β-diketones in acetic acid at reflux temperature to furnish the desired bicyclic pyrazolopyrimidines in yields ranging from 73–81%. nih.gov The cyclization step's efficiency is often dependent on the diketone's structure and the acidic medium, which facilitates the necessary tautomerization. nih.gov
Table 1: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis using β-Dicarbonyls
| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Product | Yield (%) | Reference |
| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | nih.gov |
| Aminopyrazole | General β-diketone | Substituted pyrazolo[1,5-a]pyrimidine | 73-81 | nih.gov |
| 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles | 1,3-Diketones | 4,7-Dihydropyrazolo[1,5-a]pyrimidine derivatives | 87-95 | researchgate.net |
β-Enaminones are valuable 1,3-biselectrophilic partners for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govnih.gov The reaction of 3-amino-1H-pyrazole with enaminone derivatives in refluxing acetic acid, often catalyzed by ammonium (B1175870) acetate (B1210297), yields the corresponding pyrazolo[1,5-a]pyrimidine. researchgate.net Pyridine (B92270) can also be employed as a catalyst for this cyclocondensation. researchgate.netresearchgate.net For example, refluxing 5-amino-1H-pyrazole with an enaminone in pyridine for 12 hours has been shown to produce pyrazolo[1,5-a]pyrimidines. researchgate.net
Guo et al. reported the synthesis of pyrazolopyrimidines by reacting aminopyrazoles with enaminones in refluxing acetic acid. nih.gov This method has been instrumental in the development of kinase inhibitors. nih.gov The reaction of (E)-3-(dimethylamino)-1-arylprop-2-en-1-one derivatives with 5-aminopyrazole under microwave conditions leads to the formation of 7-arylpyrazolo[1,5-a]pyrimidines. rsc.org
Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines using β-Enaminones
| Aminopyrazole Derivative | β-Enaminone Derivative | Catalyst/Solvent | Product | Reference |
| 3-Amino-1H-pyrazole | General enaminone | Acetic acid/Ammonium acetate | Pyrazolo[1,5-a]pyrimidine | researchgate.net |
| 5-Amino-1H-pyrazole | General enaminone | Pyridine | Pyrazolo[1,5-a]pyrimidine | researchgate.net |
| Aminopyrazoles | General enaminone | Acetic acid | Pyrazolopyrimidines | nih.gov |
| 5-Amino-3-benzylthio-4-ethoxycarbonyl-1H-pyrazole | Enaminones | Not specified | Ethyl 7-aryl-2-benzylthiopyrazolo[1,5-a]pyrimidine-3-carboxylates |
β-Haloenones serve as another class of 1,3-biselectrophiles for the synthesis of the pyrazolo[1,5-a]pyrimidine core. nih.gov A one-pot cyclization methodology has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through the reaction of aminopyrazoles with enaminones (or chalcones) and sodium halides. nih.gov This method demonstrates high functional group tolerance and efficiency. nih.gov
The reaction of aminopyrazoles with β-ketonitriles provides a direct route to amino-substituted pyrazolo[1,5-a]pyrimidines. nih.gov For instance, the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions, often assisted by microwave irradiation, regioselectively synthesizes functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov Similarly, reacting arylidenemalononitriles with aminopyrazoles can introduce both an amine and a nitrile group into the final product, which are valuable for further synthetic transformations. nih.gov
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner products compared to conventional heating methods. nih.gov
A notable application is the microwave-assisted three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds, which proceeds within minutes and generally yields products in high purity. nih.gov Another efficient microwave-assisted protocol involves the cyclocondensation of β-enaminones with NH-5-aminopyrazoles under solvent- and catalyst-free conditions, affording 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines in high yields (88-97%). researchgate.net
Furthermore, microwave irradiation has been successfully employed for the synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines from 3-oxo-2-(2-arylhydrazinylidene)butanenitriles and 5-amino-1H-pyrazoles under solvent-free conditions. nih.govrsc.org This method highlights the regioselectivity and efficiency of microwave-assisted synthesis. nih.govrsc.org The reaction of 5-aminopyrazole derivatives with benzylidene malononitrile (B47326) derivatives under microwave conditions also efficiently produces pyrazolo[1,5-a]pyrimidines. rsc.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantages of Microwave | Reference |
| Three-component reaction (aminopyrazole, aldehyde, β-dicarbonyl) | Several hours (reflux) | Minutes | Reduced reaction time, high purity | nih.gov |
| Cyclocondensation (β-enaminone, aminopyrazole) | Not specified | 2 minutes | Solvent- and catalyst-free, high yields | researchgate.net |
| Cyclization (β-ketonitrile, aminopyrazole) | Not specified | Not specified | Solvent-free, regioselective | nih.gov |
One-Pot Cyclization Strategies
One-pot multicomponent reactions represent an efficient and atom-economical approach for the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines from simple starting materials in a single synthetic operation. nih.govnih.gov These strategies are highly valued for their ability to reduce waste, save time, and simplify purification processes.
Several one-pot methodologies have been reported for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. A common approach involves the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and activated methylene (B1212753) compounds such as malononitrile or ethyl cyanoacetate. nih.gov This reaction proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization to form the pyrazolo[1,5-a]pyrimidine core. nih.gov Microwave-assisted three-component reactions have proven particularly effective, significantly reducing reaction times to mere minutes and often resulting in high-purity products. nih.gov
For instance, a one-pot, two-step process has been developed for the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines. rsc.orgrsc.org This method involves a palladium-catalyzed direct C-H arylation followed by a saponification-decarboxylation reaction, offering advantages such as convenient manipulation, short reaction times, and excellent yields using commercially available and less toxic reagents. rsc.orgrsc.org Another notable one-pot synthesis involves the base-induced three-component reaction of steroidal or nonsteroidal ketones, aromatic aldehydes, and aminopyrazoles to yield 7-substituted pyrazolo[1,5-a]pyrimidines. researchgate.net
Furthermore, multicomponent reactions catalyzed by metals like rhodium have been employed to synthesize a variety of substituted pyrazolo[1,5-a]pyrimidines. nih.gov These reactions, while efficient, may have limitations regarding the types of substrates that can be used without generating side products. nih.gov Iodine-catalyzed pseudo-multicomponent reactions have also been developed, starting from β-ketonitriles and sulphonyl hydrazine, leading to the formation of 2,5-diaryl-substituted pyrazolo[1,5-a]pyrimidines. nih.gov
Advanced and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards the development of more advanced and sustainable synthetic methods for pyrazolo[1,5-a]pyrimidines. These strategies aim to minimize environmental impact, improve efficiency, and enhance the regioselectivity of the reactions.
Green Chemistry Principles in Pyrazolo[1,5-a]pyrimidine Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of pyrazolo[1,5-a]pyrimidines to create more environmentally friendly processes. nih.gov This includes the use of alternative energy sources, greener solvents, and catalyst-free conditions.
The use of water as a solvent and ultrasound irradiation as an energy source are key aspects of green synthetic chemistry. eurjchem.comeurjchem.com Ultrasound-assisted synthesis has been shown to significantly accelerate reactions, often leading to higher yields and purer products in shorter timeframes. nih.govresearchgate.net
A notable application is the synthesis of pyrazolo[1,5-a]pyrimidines via the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol (B145695) under ultrasonic irradiation. nih.govresearchgate.netscispace.com This method is characterized by its simplicity, easy work-up, mild conditions, very short reaction times (around 5 minutes), and good to excellent yields (61-98%). nih.govresearchgate.net Similarly, the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines has been achieved through the reaction of aminopyrazole with formylated active proton compounds in aqueous media under ultrasound, with KHSO4 as a catalyst. bme.hueurjchem.com This approach highlights the potential of using water, a benign solvent, in these syntheses. eurjchem.com
The combination of aqueous media and ultrasound irradiation provides a powerful tool for the green synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines, minimizing the use of hazardous organic solvents and reducing energy consumption. eurjchem.com
Deep eutectic solvents (DESs) have emerged as a green and recyclable alternative to traditional volatile organic solvents. ias.ac.in These solvents are typically formed from a mixture of a quaternary ammonium salt, like choline (B1196258) chloride, and a hydrogen bond donor, such as urea (B33335) or glycerol. ias.ac.inresearchgate.net
DESs have been successfully employed in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, offering several advantages including environmental benignity, high yields, and simple work-up procedures. ias.ac.in For example, the synthesis of pyrazolopyranopyrimidines has been achieved through a four-component domino reaction using a choline chloride:urea deep eutectic solvent. researchgate.net This method is noted for its rapid reaction times, excellent yields, and easy work-up. researchgate.net
The use of DESs as both the solvent and catalyst in reactions, such as the synthesis of methylthiotriazolo[1,5-a]pyrimidines, has been shown to drastically reduce reaction times and provide high regioselectivity and yields. researchgate.net The recyclable nature of DESs further enhances their appeal from a green chemistry perspective. ias.ac.in
Metal-Catalyzed Coupling Reactions for Pyrazolo[1,5-a]pyrimidine Ring Formation
Metal-catalyzed cross-coupling reactions are powerful tools for the construction of the pyrazolo[1,5-a]pyrimidine ring system and for the introduction of diverse functional groups. rsc.orgnih.gov Palladium-catalyzed reactions, in particular, have been extensively used to enhance the structural diversity and biological activity of these compounds. rsc.orgnih.gov
Palladium-catalyzed direct C-H arylation has been a key strategy for the functionalization of the pyrazolo[1,5-a]pyrimidine core. rsc.orgrsc.org This method allows for the regioselective introduction of aryl groups at specific positions of the heterocyclic ring. nih.gov For instance, protocols have been developed for the selective functionalization of positions 3 or 7 of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov
Copper-catalyzed reactions have also been employed in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. A one-step synthesis from saturated ketones and 3-aminopyrazoles involves a Cu(II)-catalyzed [3+3] annulation, which proceeds through the in situ formation of α,β-unsaturated ketones. acs.org This method provides access to a wide range of functionalized pyrazolo[1,5-a]pyrimidines from readily available starting materials. acs.org
| Catalyst | Reactants | Product | Key Features |
| Palladium | 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine, Aryl bromides | 7-Aryl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidines | Direct C-H arylation, one-pot, microwave-assisted. rsc.orgrsc.org |
| Copper(II) | Saturated ketones, 3-Aminopyrazoles | Diversely substituted pyrazolo[1,5-a]pyrimidines | One-step [3+3] annulation, in situ formation of α,β-unsaturated ketones. acs.org |
| Rhodium | Aldehydes, Aminopyrazoles, Sulfoxonium ylides | Variously substituted pyrazolo[1,5-a]pyrimidines | Multicomponent reaction, suitable for aldehydes with electron-donating groups. nih.gov |
Table 1: Examples of Metal-Catalyzed Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis
Regioselective Synthesis Approaches
Controlling the regioselectivity of the reaction is crucial in the synthesis of pyrazolo[1,5-a]pyrimidines to obtain the desired isomer with specific biological activities. nih.gov The substitution pattern on the pyrazole and pyrimidine (B1678525) rings significantly influences their pharmacological properties. nih.gov
The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common method where regioselectivity can be controlled. nih.gov The nature of the substituents on the β-dicarbonyl compound often dictates the position of the resulting substituents on the pyrazolo[1,5-a]pyrimidine ring. nih.gov For example, in the reaction with unsymmetrical β-diketones, the more electrophilic carbonyl group is preferentially attacked by the exocyclic amino group of the aminopyrazole.
Microwave-assisted synthesis has also been shown to provide high regioselectivity. For instance, the reaction of 5-amino-1H-pyrazoles with benzylidene malononitrile under microwave irradiation selectively yields the 7-aminopyrazolo[1,5-a]pyrimidine derivative over the 5-amino isomer. nih.gov Similarly, the reaction with (E)-3-(dimethylamino)-1-arylprop-2-en-1-one derivatives under microwave conditions leads exclusively to 7-arylpyrazolo[1,5-a]pyrimidines. nih.gov
Furthermore, catalyst-free condensation of enynones with pyrazolamines provides a straightforward and highly regioselective route to 7-(trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines with high yields. nih.gov The development of one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines has also been achieved by reacting 3,5-diamino-1,2,4-triazole with appropriately substituted butanediones or butenones. rsc.org
Recent advancements include the use of hypervalent iodine(III) reagents for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines under mild, aqueous conditions at room temperature. nih.gov This method offers an environmentally friendly and efficient way to introduce halogens at a specific position. nih.gov
| Method | Reactants | Product | Regioselectivity |
| Microwave Irradiation | 5-Amino-1H-pyrazoles, Benzylidene malononitrile | 7-Aminopyrazolo[1,5-a]pyrimidine | Selective formation of the 7-amino isomer. nih.gov |
| Microwave Irradiation | 5-Amino-1H-pyrazoles, (E)-3-(dimethylamino)-1-arylprop-2-en-1-one | 7-Arylpyrazolo[1,5-a]pyrimidine | Exclusive formation of the 7-aryl isomer. nih.gov |
| Catalyst-Free Condensation | Enynones, Pyrazolamines | 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines | Full regioselectivity. nih.gov |
| Hypervalent Iodine(III) | Pyrazolo[1,5-a]pyrimidines, Potassium halides | C3-Halogenated pyrazolo[1,5-a]pyrimidines | Excellent regioselectivity for the C3 position. nih.gov |
| One-Step Procedure | 3,5-Diamino-1,2,4-triazole, 1-Aryl-1,3-butanediones | 7-Aryl-5-methyl-2-amino- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine | High regioselectivity. rsc.org |
| One-Step Procedure | 3,5-Diamino-1,2,4-triazole, 1-Aryl-2-buten-1-ones | 5-Aryl-7-methyl-2-amino- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine | High regioselectivity. rsc.org |
Table 2: Examples of Regioselective Synthesis Approaches for Pyrazolo[1,5-a]pyrimidines
Chemical Transformations and Functionalization of the 7 Methylpyrazolo 1,5 a Pyrimidine Core
Strategies for Post-Functionalization and Enhancement of Structural Diversity
Post-functionalization of the 7-methylpyrazolo[1,5-a]pyrimidine core is a key strategy for creating diverse molecular architectures. nih.gov These transformations are crucial for developing new compounds with tailored properties. nih.govnih.gov The ability to introduce various substituents at different positions of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system allows for the fine-tuning of its electronic and steric characteristics. nih.govrsc.org
Several methods have been employed to achieve this structural diversity, including:
Nucleophilic Aromatic Substitution (NAS): This is a common method for functionalizing the 5 and 7-positions of the pyrazolo[1,5-a]pyrimidine ring. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Suzuki and Buchwald-Hartwig couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
Formylation Reactions: The introduction of a formyl group, typically at the C-3 position, provides a handle for further synthetic modifications. nih.govresearchgate.net
Halogenation and Nitration: These electrophilic substitution reactions primarily occur on the pyrazole (B372694) moiety of the scaffold. nih.govresearchgate.net
C-H Functionalization: Direct functionalization of C-H bonds offers an efficient and atom-economical approach to introduce new groups. d-nb.inforesearchgate.net
These synthetic transformations have enabled the creation of extensive libraries of this compound derivatives for various applications. nih.govnih.gov
Substitution and Coupling Reactions at Key Positions (C-2, C-3, C-5, C-6, C-7)
The reactivity of the this compound core allows for selective functionalization at several key positions. The electronic properties of the pyrazole and pyrimidine (B1678525) rings dictate the regioselectivity of these reactions.
Nucleophilic aromatic substitution (NAS) is a prominent reaction for modifying the pyrazolo[1,5-a]pyrimidine scaffold, with the C-7 position being particularly susceptible to nucleophilic attack. nih.gov This reactivity is attributed to the electron-deficient nature of the pyrimidine ring.
A common approach involves the initial chlorination of the 7-position, followed by substitution with various nucleophiles. For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) can be selectively functionalized at the C-7 position. The greater reactivity of the C-7 chlorine atom allows for its selective replacement by nucleophiles like morpholine (B109124) in the presence of a base, leaving the C-5 chlorine intact for subsequent modifications. mdpi.com This selective substitution has been utilized in the synthesis of potential PI3Kδ inhibitors. mdpi.com
The scope of nucleophiles used in NAS reactions on the 7-position is broad and includes:
Aromatic and aliphatic amines. nih.gov
Alkoxides. nih.gov
Hydrazines. mdpi.com
This versatility makes NAS a cornerstone for introducing diverse functionalities at the C-7 position of the this compound core.
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound skeleton, enabling the formation of C-C and C-N bonds. nih.govnih.gov These methods offer a powerful means to introduce aryl, heteroaryl, and amino groups, significantly expanding the chemical space of accessible derivatives. researchgate.net
Suzuki Coupling: The Suzuki coupling reaction is widely employed to introduce aryl and heteroaryl substituents. For instance, 7-chloro-5-methyl- nih.govd-nb.inforesearchgate.nettriazolo[1,5-a]pyrimidine has been successfully coupled with various boronic acids to yield the corresponding 7-aryl derivatives. researchgate.net Similarly, 5-chloro-2-methyl-7-morpholin-4-yl-pyrazolo[1,5-a]pyrimidine serves as a key intermediate for Suzuki coupling with indole-4-boronic acid pinacol (B44631) ester, a crucial step in the synthesis of selective PI3Kδ inhibitors. mdpi.com
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is the method of choice for introducing amine functionalities. This reaction has been used to couple various amines with halogenated pyrazolo[1,5-a]pyrimidines, providing access to a range of amino-substituted derivatives.
The regioselectivity of these cross-coupling reactions can often be controlled by the choice of catalyst and reaction conditions. encyclopedia.pub For example, protocols have been developed to selectively functionalize either the C-3 or C-7 position of the pyrazolo[1,5-a]pyrimidine core. nih.govencyclopedia.pub
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on the Pyrazolo[1,5-a]pyrimidine Core
| Starting Material | Coupling Partner | Reaction Type | Product | Reference |
| 7-chloro-5-methyl- nih.govd-nb.inforesearchgate.nettriazolo[1,5-a]pyrimidine | Arylboronic acid | Suzuki | 7-aryl-5-methyl- nih.govd-nb.inforesearchgate.nettriazolo[1,5-a]pyrimidine | researchgate.net |
| 5-chloro-2-methyl-7-morpholin-4-yl-pyrazolo[1,5-a]pyrimidine | Indole-4-boronic acid pinacol ester | Suzuki | 5-(Indol-4-yl)-2-methyl-7-morpholin-4-yl-pyrazolo[1,5-a]pyrimidine | mdpi.com |
| Halogenated pyrazolo[1,5-a]pyrimidine | Amine | Buchwald-Hartwig | Amino-substituted pyrazolo[1,5-a]pyrimidine | |
| Pyrazolo[1,5-a]pyrimidine | Aryl bromide | Direct Arylation | 3-Aryl or 7-Aryl pyrazolo[1,5-a]pyrimidine | nih.govencyclopedia.pub |
Formylation of the this compound core, typically achieved through the Vilsmeier-Haack reaction, provides a valuable synthetic handle for further functionalization. nih.govresearchgate.net The Vilsmeier-Haack reaction involves the use of a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent. thieme-connect.deorganic-chemistry.orgwikipedia.org
This reaction has been shown to be highly regioselective for the pyrazolo[1,5-a]pyrimidine system. Research has demonstrated that aromatic pyrazolo[1,5-a]pyrimidines undergo formylation exclusively at the C-3 position, which is the most nucleophilic site on the pyrazole ring. nih.govresearchgate.net For instance, 7-arylpyrazolo[1,5-a]pyrimidines have been successfully functionalized with a formyl group at the C-3 position under Vilsmeier-Haack conditions. nih.gov
In contrast, dihydro derivatives of pyrazolo[1,5-a]pyrimidines can be formylated at both the C-3 and C-6 positions. researchgate.net The resulting aldehydes are versatile intermediates that can be transformed into a variety of other functional groups. thieme-connect.de
Halogenation and nitro-substitution are important electrophilic aromatic substitution reactions for functionalizing the pyrazolo[1,5-a]pyrimidine core. nih.govresearchgate.net These reactions typically occur at the electron-rich pyrazole ring, most notably at the C-3 position. nih.govnih.gov
Halogenation: Halogen atoms can be introduced onto the pyrazolo[1,5-a]pyrimidine scaffold using various halogenating agents. nih.gov N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are commonly used for this purpose. nih.govd-nb.info For example, 7-arylpyrazolo[1,5-a]pyrimidines can be halogenated at the C-3 position in high yields using NXS at room temperature. nih.gov A one-pot, three-component reaction has also been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines using sodium halides and potassium persulfate (K₂S₂O₈). nih.gov
Nitro-substitution: The nitration of pyrazolo[1,5-a]pyrimidines can be achieved using standard nitrating agents. The regioselectivity of this reaction is highly dependent on the reaction conditions. researchgate.net For instance, treatment of the parent pyrazolo[1,5-a]pyrimidine with a mixture of nitric and sulfuric acids results in the formation of the 3-nitro derivative. researchgate.net In contrast, using nitric acid in acetic anhydride (B1165640) leads to the 6-nitro compound. researchgate.net
Table 2: Examples of Halogenation and Nitro-Substitution Reactions
| Substrate | Reagent | Product | Position of Substitution | Reference |
| 7-Arylpyrazolo[1,5-a]pyrimidine | N-Halosuccinimide (NXS) | 3-Halo-7-arylpyrazolo[1,5-a]pyrimidine | C-3 | nih.gov |
| 7-Aryl pyrazolo[1,5-a]pyrimidine | NaX/K₂S₂O₈ | 3-Iodo-7-aryl pyrazolo[1,5-a]pyrimidine | C-3 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | HNO₃/H₂SO₄ | 3-Nitropyrazolo[1,5-a]pyrimidine | C-3 | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine | HNO₃/Acetic Anhydride | 6-Nitropyrazolo[1,5-a]pyrimidine | C-6 | researchgate.net |
Recent advancements have led to the development of metal-free methods for the direct C-H thio- and selenocyanation of pyrazolo[1,5-a]pyrimidines. d-nb.inforesearchgate.netnih.gov These reactions offer a highly efficient and regioselective route to introduce thiocyanate (B1210189) (-SCN) and selenocyanate (B1200272) (-SeCN) groups onto the heterocyclic core. researchgate.netnih.gov
A particularly effective method utilizes N-chlorosuccinimide (NCS) as a mediator with potassium thiocyanate (KSCN) or potassium selenocyanate (KSeCN) at room temperature. d-nb.inforesearchgate.netnih.gov This approach has been shown to be highly regioselective for the C-3 position of the pyrazolo[1,5-a]pyrimidine ring. d-nb.inforesearchgate.net For example, the reaction of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (B2961947) with KSCN and NCS in acetonitrile (B52724) affords 2-methyl-7-phenyl-3-thiocyanatopyrazolo[1,5-a]pyrimidine in high yield. d-nb.info
This methodology has been successfully applied to a wide range of substituted pyrazolo[1,5-a]pyrimidines, demonstrating its broad substrate scope and tolerance of various functional groups. d-nb.inforesearchgate.net The resulting 3-thiocyanato- and 3-selenocyanatopyrazolo[1,5-a]pyrimidines are valuable intermediates for further synthetic transformations.
Derivatization of Functional Groups on the Scaffold (e.g., transformation of nitriles to amidoximes, carboxamides, and oxadiazoles)
The strategic modification of functional groups already present on the this compound core is a pivotal approach for expanding the chemical diversity and exploring the structure-activity relationships of this scaffold. The nitrile group, in particular, serves as a versatile synthetic handle, enabling its conversion into a variety of other important functional moieties, including amidoximes, carboxamides, and 1,2,4-oxadiazoles. These transformations open avenues to new derivatives with potentially unique chemical and biological properties.
Transformation of Nitriles to Amidoximes
The conversion of a nitrile to an amidoxime (B1450833) introduces a functional group capable of forming additional hydrogen bonds and acting as a key building block for further heterocyclization. Research has demonstrated a straightforward method for this transformation on the pyrazolo[1,5-a]pyrimidine system. ekb.eg
Specifically, the reaction of a 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative with hydroxylamine (B1172632) in the presence of a mild base like sodium acetate (B1210297) successfully yields the corresponding amidoxime. ekb.egresearchgate.net This reaction proceeds by the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile.
Table 1: Synthesis of Amidoxime Derivative
| Starting Material | Reagents | Product | Reference |
|---|
Transformation of Nitriles to Carboxamides
The partial hydrolysis of a nitrile group to a carboxamide is a fundamental transformation that introduces an amide functionality, a common feature in many biologically active molecules. This conversion can be achieved under acidic conditions.
For instance, the cyano group of 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be selectively hydrolyzed to the corresponding carboxamide by treatment with sulfuric acid. ekb.egresearchgate.net This method provides a direct route to pyrazolo[1,5-a]pyrimidine-3-carboxamides, which are a significant class of compounds in medicinal chemistry. researchgate.net
Table 2: Synthesis of Carboxamide Derivative
| Starting Material | Reagent | Product | Reference |
|---|
Transformation of Amidoximes to Oxadiazoles
The amidoxime derivatives of pyrazolo[1,5-a]pyrimidines are stable intermediates that can be readily used to construct more complex heterocyclic systems. A key application is their cyclization to form 1,2,4-oxadiazole (B8745197) rings, a five-membered heterocycle known for its presence in various pharmacologically active agents.
The cyclization of the amidoxime derived from 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine can be accomplished by heating it with either acetic anhydride or benzoyl chloride in a pyridine (B92270) solvent. ekb.egresearchgate.net This reaction involves the acylation of the amidoxime followed by a dehydrative cyclization to furnish the 1,2,4-oxadiazole ring. The substituent on the resulting oxadiazole is determined by the acylating agent used.
Table 3: Synthesis of 1,2,4-Oxadiazole Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 2-Methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide | Acetic Anhydride, Pyridine | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine | ekb.eg |
These derivatizations highlight the synthetic utility of the nitrile group on the pyrazolo[1,5-a]pyrimidine scaffold, allowing for the systematic development of new analogues with diverse functionalities.
Structure Activity Relationship Sar Studies of 7 Methylpyrazolo 1,5 a Pyrimidine Derivatives
Elucidation of Pharmacophoric Features and Key Structural Motifs
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a privileged structure in medicinal chemistry, serving as a rigid and planar framework that can be extensively modified. nih.govnih.gov This fused N-heterocyclic system, combining pyrazole (B372694) and pyrimidine (B1678525) rings, is a key component of numerous bioactive compounds, including kinase inhibitors and anticancer agents. nih.govnih.govresearchgate.net The unique structural features of this scaffold, particularly its ability to mimic ATP and interact with the ATP-binding pocket of kinases, make it an attractive candidate for drug development. nih.gov
Structure-activity relationship (SAR) studies have identified several key pharmacophoric features of pyrazolo[1,5-a]pyrimidine derivatives. These include:
Hydrogen bond donors and acceptors: The nitrogen atoms within the pyrazole and pyrimidine rings, as well as substituents at various positions, can act as hydrogen bond donors or acceptors, which are crucial for binding to target proteins. nih.gov
Aromatic and hydrophobic regions: Aryl and other hydrophobic substituents contribute to binding affinity through π-π stacking and hydrophobic interactions. nih.gov
A notable example is the "morpholine-pyrimidine" structural motif, which has been utilized in the development of selective PI3Kδ inhibitors. nih.gov In this motif, the morpholine (B109124) group at the C(7) position of the pyrazolo[1,5-a]pyrimidine core is a key feature for activity. nih.govmdpi.com
Impact of Substituent Groups on Biological Activity and Target Selectivity
The introduction of various substituent groups at different positions of the pyrazolo[1,5-a]pyrimidine core allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its biological activity and target selectivity. nih.gov
Role of Substituents at Position 7 (e.g., aryl, morpholine, N-arylamino, electron-donating/withdrawing groups)
Position 7 of the pyrazolo[1,5-a]pyrimidine ring is a critical site for modification, and the nature of the substituent at this position significantly influences the compound's biological profile.
Aryl Groups: The introduction of aryl groups at the 7-position can lead to potent biological activity. For instance, 7-arylpyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential as anticancer agents. researchgate.net The electronic nature of the aryl substituent is important; electron-donating groups (EDGs) like anisyl and 4-diphenylaminophenyl at position 7 have been shown to enhance the fluorescence quantum yield of these compounds. rsc.org Conversely, an electron-withdrawing group (EWG) like pyridine (B92270) at the same position can also lead to strong solvatofluorochromic effects. rsc.org
Morpholine: The substitution of a morpholine group at the C(7) position is a key structural feature in the design of selective PI3Kδ inhibitors. nih.govmdpi.com The high reactivity of the chlorine atom at position 7 allows for the efficient introduction of the morpholine moiety. nih.govmdpi.com
N-Arylamino Groups: The synthesis of 7-aminopyrazolo[1,5-a]pyrimidine derivatives has been achieved through various synthetic strategies. nih.gov These amino-substituted compounds are valuable intermediates for further functionalization.
Electron-Donating/Withdrawing Groups: The electronic properties of substituents at position 7 have a profound impact on activity. In a study on antitubercular agents, the replacement of a methyl group at C7 with a more electron-donating hydroxyl group resulted in a significant decrease in activity. mdpi.com In the context of photophysical properties, EDGs at position 7 generally improve absorption and emission behaviors, while EWGs can also be beneficial depending on the molecular system. rsc.org For example, a trifluoromethyl group, a strong electron-withdrawing group, at position 4 completely abolished the antitubercular activity of certain pyrazolo[1,5-a]pyrimidin-7(4H)-ones. nih.govacs.org
The following table summarizes the effect of various substituents at position 7 on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives.
| Substituent at Position 7 | Biological Activity/Property | Reference |
| Aryl (e.g., Phenyl) | Anticancer activity | researchgate.net |
| Aryl with EDG (e.g., Anisyl) | Enhanced fluorescence quantum yield | rsc.org |
| Aryl with EWG (e.g., Pyridine) | Strong solvatofluorochromic effect | rsc.org |
| Morpholine | Selective PI3Kδ inhibition | nih.govmdpi.com |
| Hydroxyl (vs. Methyl) | Decreased antitubercular activity | mdpi.com |
Influence of Modifications at Positions 2, 3, 5, and 6 on Activity Profiles
Modifications at other positions of the pyrazolo[1,5-a]pyrimidine scaffold also play a crucial role in determining the activity and selectivity of the resulting derivatives. nih.gov
Position 2: The introduction of a methyl group at position 2 is a common feature in many active pyrazolo[1,5-a]pyrimidine derivatives, including those developed as PI3Kδ inhibitors. mdpi.com Further modifications at this position, such as the introduction of a (benzyloxy)methyl group, have also been explored. mdpi.com
Position 3: Position 3 is amenable to functionalization through reactions like formylation and Suzuki coupling. nih.gov This allows for the introduction of a variety of substituents that can modulate the biological activity.
Position 5: The nature of the substituent at position 5 can significantly impact target selectivity. For instance, in the development of PI3Kδ inhibitors, indole (B1671886) derivatives at the C(5) position were found to potentially form an additional hydrogen bond, leading to enhanced selectivity. mdpi.com
Position 6: The introduction of an amine group at position 6 can be achieved through the reduction of corresponding azo compounds, providing a handle for further derivatization. nih.gov
A study on antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones demonstrated the importance of substituents at various positions. For example, a fluoro substituent at the R2 position (phenyl group) generally retained or slightly improved activity. acs.org Furthermore, compounds with 3,4-difluoro or 3,4-dichloro substitutions showed favorable activity. acs.org The des-methyl analogue at the R4 position showed improved potency, while an isopropyl group at the same position led to inactivity. nih.govacs.org
The table below provides examples of how modifications at different positions influence the activity of pyrazolo[1,5-a]pyrimidine derivatives.
| Position | Modification | Effect on Activity/Property | Reference |
| 2 | Methyl | Common in active PI3Kδ inhibitors | mdpi.com |
| 3 | Formyl, Vinyl | Amenable to further functionalization | nih.gov |
| 5 | Indole | Enhanced PI3Kδ selectivity | mdpi.com |
| 6 | Amine | Allows for further derivatization | nih.gov |
| R2 (Phenyl) | Fluoro | Retained or slightly improved antitubercular activity | acs.org |
| R4 | des-Methyl | Improved antitubercular potency | nih.govacs.org |
| R4 | Isopropyl | Inactive against Mtb | nih.govacs.org |
Tautomerism of the Pyrazolo[1,5-a]pyrimidine Core and its Implications for Ligand-Target Interactions
The pyrazolo[1,5-a]pyrimidine core can exist in different tautomeric forms, which can have significant implications for how these molecules interact with their biological targets. nih.gov For the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, three plausible tautomeric structures have been identified. nih.gov
To investigate the importance of different tautomeric configurations, methylated analogues were synthesized. An O-methylated derivative, which is constrained to one tautomeric form, and an N-methylated derivative, which is confined to another and loses its hydrogen bond donor capability, both resulted in a loss of antitubercular activity. nih.govacs.org This highlights the critical role of the specific tautomeric state and the presence of a hydrogen bond donor for biological activity in this class of compounds.
Molecular Mechanisms of Action and Biological Targets
Non-Kinase Biological Targets and Interactions
Topoisomerase II (Top-II) Inhibition
Certain derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been identified as inhibitors of topoisomerase II (Top-II), an essential enzyme involved in managing the topological state of DNA during replication, transcription, and chromosome segregation. For instance, synthetic pyrazolo[1,5-a]indole derivatives have demonstrated potent inhibitory activity against Top-II. nih.gov These compounds act as catalytic inhibitors, meaning they interfere with the enzyme's function without stabilizing the DNA-enzyme cleavage complex, a mechanism that distinguishes them from "topo poisons". nih.gov Specifically, compounds designated as GS-2, GS-3, and GS-4 were found to be strong inhibitors of Top-II, with IC50 values in the range of 10-30 microM. nih.gov Furthermore, these derivatives have been shown to target Top-II within living cells, suppressing the effects of known topo poisons like etoposide. nih.gov This activity, coupled with moderate to strong growth-inhibitory effects in various human cancer cell lines, positions pyrazolo[1,5-a]indole derivatives as a novel class of potential anticancer agents. nih.gov
Table 1: Topoisomerase II Inhibitory Activity of Pyrazolo[1,5-a]indole Derivatives
| Compound | Target(s) | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| GS-2 | Topo II | 10-30 | Catalytic inhibitor |
| GS-3 | Topo II | 10-30 | Catalytic inhibitor |
| GS-4 | Topo II | 10-30 | Catalytic inhibitor |
B-cell Lymphoma 6 (BCL6)
The B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor crucial for the formation of germinal centers, has been implicated as a therapeutic target in diffuse large B-cell lymphoma (DLBCL). cofc.edunih.gov A series of pyrazolo[1,5-a]pyrimidine binders for BCL6 were discovered through a combination of fragment screening and virtual screening. cofc.edunih.gov Through structure-based drug design, the binding affinity of these compounds was dramatically increased by 100,000-fold. cofc.edunih.gov This optimization involved strategies such as displacing crystallographic water molecules, forming new interactions between the ligand and the protein, and utilizing macrocyclization to lock the ligand in its bioactive conformation. cofc.edunih.gov Further modifications were made to improve the selectivity against the off-target kinase CK2 and to enhance potency in cellular BCL6 assays. cofc.edunih.gov Despite achieving highly potent and selective probe molecules, these compounds exhibited only weak antiproliferative effects across various DLBCL cell lines, leading researchers to conclude that the BCL6 hypothesis in DLBCL remains unproven. cofc.edunih.govresearchgate.net
Adenosine (B11128) Receptors
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have also been investigated for their interaction with adenosine receptors, which are G protein-coupled receptors involved in a multitude of physiological processes. Research has explored the potential of these compounds as antagonists for various adenosine receptor subtypes, including A1, A2A, and A3. nih.govmdpi.comrrpharmacology.ru For example, studies have focused on developing pyrazolo[1,5-a]pyrimidine derivatives as selective antagonists for the human A3 adenosine receptor. nih.gov Additionally, the pyrazolo-triazolo-pyrimidine scaffold has been described as a "molecular passepartout" for its ability to be recognized by all four human adenosine receptor subtypes. mdpi.com Computational studies have provided insights into the key interactions between the heterocyclic core of these compounds and the binding pockets of the adenosine receptors. mdpi.com The search for novel antagonists of A1 receptors has also included the screening of azolo[1,5-a]pyrimidine nitro derivatives. rrpharmacology.ru
Histone Lysine (B10760008) Demethylase
Epigenetic modifications, such as histone methylation, play a critical role in gene regulation, and their dysregulation is linked to various diseases, including cancer. nih.gov Histone lysine demethylases (KDMs) have emerged as promising therapeutic targets. nih.govnih.gov A series of pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives have been identified as a new class of inhibitors for histone lysine demethylase 4D (KDM4D). nih.gov The discovery process involved molecular docking to screen chemical databases, followed by structural optimization and structure-activity relationship (SAR) analysis. nih.gov This led to the identification of several novel KDM4D inhibitors, with compound 10r being the most potent, exhibiting an IC50 value of 0.41 µM against KDM4D. nih.gov This compound is considered a promising lead for further development. nih.gov
Human Kinesin-5
While direct and extensive research on 7-Methylpyrazolo[1,5-a]pyrimidine as a specific inhibitor of Human Kinesin-5 is not prominently detailed in the provided search results, the broader class of pyrazolo[1,5-a]pyrimidines has been investigated for its inhibitory effects on various protein kinases. nih.govrsc.org Protein kinases are key regulators of cellular signaling, and their inhibition is a major strategy in cancer therapy. rsc.org The pyrazolo[1,5-a]pyrimidine framework is a notable scaffold for developing protein kinase inhibitors (PKIs). researchgate.netrsc.org This suggests the potential for derivatives of this scaffold to target motor proteins like kinesin-5, which are also involved in cell division and are considered attractive targets for anticancer drugs.
Transient Receptor Potential Canonical 6 (TRPC6)
Transient receptor potential canonical 6 (TRPC6) channels are receptor-operated, calcium-permeable channels that have been identified as potential therapeutic targets in diseases like cancer. nih.govnih.gov A pyrazolo[1,5-a]pyrimidine derivative, designated as compound 14a, has been identified as a potent antagonist of the TRPC6 channel. nih.govnih.gov This compound exhibited strong inhibition of both agonist-mediated and receptor-operated activation of TRPC6 with an IC50 of approximately 1 µM. nih.gov In vitro studies showed that compound 14a suppressed the proliferation of gastric cancer cell lines AGS and MKN45 with IC50 values of 17.1 µM and 18.5 µM, respectively. nih.govnih.gov This discovery presents a new tool compound with therapeutic potential against human gastric cancer, likely through its targeting of TRPC6 channels. nih.govnih.gov
Table 2: In Vitro Cytotoxicity of Compound 14a against Gastric Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| AGS | 17.1 ± 0.3 |
Interference with Iron Homeostasis (e.g., in Mycobacterium tuberculosis)
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a potential lead for antituberculosis agents through high-throughput screening. nih.govresearchgate.netnih.gov While some compounds with a similar core structure were previously shown to interfere with iron homeostasis in mycobacteria, further investigation into a focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues revealed that their antitubercular activity was not related to the perturbation of iron homeostasis. nih.gov Experiments designed to deplete iron levels in the growth medium did not support the hypothesis that these specific analogues act by disrupting iron uptake. nih.gov This highlights the importance of establishing the specific mechanism of action for chemically related compounds rather than assuming a shared mode of action. nih.govnih.gov Other research has pointed to different targets for pyrazolo[1,5-a]pyrimidine derivatives in Mycobacterium tuberculosis, such as the essential MmpL3 transporter. plos.org
Cellular and Sub-Cellular Biological Effects of this compound and Its Derivatives
The biological activities of this compound and related pyrazolo[1,5-a]pyrimidine compounds are subjects of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. These compounds exert their effects through various cellular and sub-cellular mechanisms, including the induction of cell cycle arrest, modulation of apoptotic pathways, inhibition of cell migration, and interactions with DNA.
Cell Cycle Arrest Mechanisms
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. Mechanistic studies have demonstrated that these compounds can halt the progression of the cell cycle, particularly at the subG1 phase. nih.gov This phase is indicative of apoptotic cells with fragmented DNA. For instance, the pyrazolo[1,5-a]pyrimidine-derived compound BS-181, a selective inhibitor of cyclin-dependent kinase 7 (CDK7), has been observed to cause G1 cell cycle arrest and an increase in the apoptotic sub-G1 cell population in Jurkat T cells. mdpi.com The cytotoxic effects of BS-181 were linked to this G1 arrest and subsequent mitochondria-dependent apoptosis. mdpi.com
Another study on a hybrid-compound histone deacetylase (HDAC) inhibitor also demonstrated the induction of G1-phase cell cycle arrest and a notable accumulation of a sub-G1 phase population in myeloma cells. nih.gov This suggests that the pyrazolo[1,5-a]pyrimidine core can be a key pharmacophore in compounds designed to disrupt the cell cycle of cancerous cells.
| Compound Class | Effect | Cell Line | Key Findings |
| Pyrazolo[1,5-a]pyrimidines | Cell cycle arrest | Various cancer cells | Capable of arresting the cell cycle at the subG1 phase. nih.gov |
| BS-181 (Pyrazolo[1,5-a]pyrimidine derivative) | G1 cell cycle arrest | Jurkat T cells | Induces G1 arrest and increases the apoptotic sub-G1 population. mdpi.com |
Apoptotic Pathway Modulation
The induction of apoptosis, or programmed cell death, is a key therapeutic goal in cancer treatment. Pyrazolo[1,5-a]pyrimidine derivatives have been found to modulate critical apoptotic signaling pathways. Research has shown that these compounds can lead to the upregulation of pro-apoptotic proteins such as p53, p21, and Bax. nih.gov Concurrently, they cause a downregulation of anti-apoptotic proteins like Bcl-2 and procaspase-9, which shifts the cellular balance towards apoptosis. nih.gov
The tumor suppressor protein p53 is a crucial regulator of cell fate, and its activation can trigger apoptosis. The increased expression of p21, a cyclin-dependent kinase inhibitor, is often downstream of p53 and contributes to cell cycle arrest, while the Bax/Bcl-2 ratio is a critical determinant for the mitochondrial-mediated pathway of apoptosis. An increase in this ratio enhances mitochondrial membrane permeability, leading to the release of cytochrome c and activation of the caspase cascade. Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govrsc.orgnih.govtriazine sulfonamide derivatives, which contain a related pyrazole (B372694) core, have been shown to initiate apoptosis through both the intrinsic pathway, indicated by a decrease in mitochondrial membrane potential, and the extrinsic pathway, evidenced by increased caspase-8 activity. rsc.org
| Protein/Pathway | Modulation by Pyrazolo[1,5-a]pyrimidine Derivatives | Effect |
| p53 | Upregulation nih.gov | Promotes apoptosis and cell cycle arrest. |
| p21 | Upregulation nih.gov | Inhibits cyclin-dependent kinases, leading to cell cycle arrest. |
| Bax | Upregulation nih.gov | Promotes apoptosis by increasing mitochondrial membrane permeability. |
| Bcl-2 | Downregulation nih.gov | Reduces the inhibition of apoptosis. |
| Procaspase-9 | Downregulation nih.gov | Decreases the precursor of caspase-9, an initiator caspase in the intrinsic apoptotic pathway. |
Inhibition of Cell Migration
The metastatic spread of cancer cells is a major cause of mortality, and the inhibition of cell migration is a key therapeutic strategy. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of phosphoinositide 3-kinase δ (PI3Kδ). nih.gov PI3Kδ is a crucial signaling molecule that regulates the migration, differentiation, proliferation, and survival of immune cells, and its overactivity is implicated in various diseases. nih.gov By inhibiting PI3Kδ, these compounds can effectively disrupt the signaling pathways that are essential for cell motility, thereby potentially reducing the metastatic potential of cancer cells. The design of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives has yielded compounds with high potency and selectivity for the PI3Kδ isoform. nih.gov
DNA Binding Interactions
The interaction of small molecules with DNA can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells. Studies on pyrazolo[1,5-a]pyrimidine derivatives have explored their ability to bind to DNA. Research has been conducted on the interaction of these compounds with Calf thymus DNA (CT-DNA) through methods such as electronic spectra, viscosity measurements, and thermal denaturation studies.
Furthermore, computational methodologies, including molecular docking, have been employed to elucidate the molecular interactions between these compounds and DNA. These studies aim to identify the preferred mode of binding, such as intercalation or groove binding, and to determine which groove of the DNA double helix is preferentially targeted. This line of research is crucial for the rational design of new anticancer agents that target DNA.
Mechanisms of Resistance and Compound Catabolism
A significant challenge in cancer therapy is the development of drug resistance. In the context of pyrazolo[1,5-a]pyrimidine derivatives, mechanisms of resistance have been identified. For certain pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives used as antitubercular agents, resistance was conferred by mutations in the gene encoding a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase (Rv1751). nih.gov This enzyme was found to promote the catabolism of the compound through hydroxylation, effectively inactivating the drug. nih.gov
The development of resistance limits the long-term efficacy of these inhibitors and underscores the need for the development of next-generation compounds that can overcome these resistance mechanisms. nih.gov The effectiveness of some pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, for example, has been limited by the emergence of resistance mutations. mdpi.com Understanding the metabolic pathways and the potential for catabolism of these compounds is therefore critical for designing more robust and durable therapeutic agents.
| Mechanism | Description | Associated Enzyme | Effect on Compound |
| Metabolic Catabolism | Hydroxylation of the compound, leading to its inactivation. nih.gov | Flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) nih.gov | Reduced efficacy and drug resistance. nih.gov |
| Target Mutation | Alterations in the drug's target protein that prevent effective binding. | Tropomyosin receptor kinases (Trks) mdpi.com | Limits the clinical effectiveness of the inhibitor. mdpi.com |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to investigate the electronic structure and properties of molecules. These calculations provide valuable insights into the geometry, electronic distribution, and reactivity of 7-methylpyrazolo[1,5-a]pyrimidine derivatives.
Molecular Geometry and Electronic Structure Analysis
The molecular architecture of this compound is a fused bicyclic system, combining a pyrazole (B372694) and a pyrimidine (B1678525) ring. This arrangement results in a planar and rigid structure due to aromatic conjugation across both rings. DFT calculations, often in combination with experimental techniques like X-ray diffractometry, are employed to determine and analyze the precise molecular geometry. researchgate.net For instance, studies on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have utilized methods like B3LYP/6-311++G(d,p) to refine and understand crystallographic data. researchgate.net
The electronic structure of these molecules is characterized by a π-system that can be both electron-rich (π-excedent) and electron-deficient (π-deficient), a property described as π-amphoteric. rsc.org This dual nature influences the molecule's reactivity and its interactions with other molecules. DFT calculations help in understanding the distribution of electron density and the nature of intramolecular and intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for crystal packing and biological activity. researchgate.net
The electronic properties are also significantly influenced by the substituents on the pyrazolo[1,5-a]pyrimidine core. nih.gov For example, TD-DFT calculations have shown that electron-donating groups (EDGs) at the 7-position can enhance absorption and emission intensities, which is a key consideration in the design of fluorescent probes. rsc.orgrsc.org Conversely, electron-withdrawing groups (EWGs) tend to decrease these intensities. rsc.org
Global Reactive Descriptors and Molecular Electrostatic Potential (MEP) Mapping
Global reactive descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. These descriptors help in predicting how a molecule will behave in a chemical reaction.
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution around a molecule, identifying electron-rich and electron-poor regions. uni-muenchen.dewuxiapptec.comcram.com It is calculated by determining the force exerted on a positive test charge at various points on the molecule's surface. uni-muenchen.de In an MEP map, areas of negative potential (typically colored red) indicate electron-rich sites that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. uni-muenchen.dewuxiapptec.com For pyrazolo[1,5-a]pyrimidine derivatives, MEP maps can pinpoint the nitrogen atoms and other functional groups that are likely to participate in hydrogen bonding and other intermolecular interactions. johnshopkins.edu This information is critical for understanding ligand-receptor binding. johnshopkins.edu For example, the MEP of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied to understand its reactivity. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. It is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
Prediction of Binding Modes and Conformational Preferences
Docking studies on pyrazolo[1,5-a]pyrimidine derivatives have been instrumental in elucidating their binding modes within the active sites of various biological targets. johnshopkins.edunih.gov For instance, derivatives of this scaffold have been docked into the active sites of enzymes like DNA gyrase and secreted aspartic protease from C. albicans to predict their antimicrobial activity. johnshopkins.edu These simulations reveal the specific amino acid residues that interact with the ligand and the types of interactions involved, such as hydrogen bonds and hydrophobic interactions. mdpi.com The pyrazolo[1,5-a]pyrimidine moiety itself is often crucial for forming key interactions, such as hinge binding with a methionine residue in certain kinases. mdpi.com The conformation of the ligand and any substituents is a key determinant of binding.
Estimation of Binding Affinities and Target Selectivity
Molecular docking programs can estimate the binding affinity, often expressed as a binding energy score, which provides a measure of the strength of the ligand-target interaction. ekb.eg Lower binding energies generally indicate a more stable complex. johnshopkins.edu These scores are used to rank different compounds and to predict their potency. For example, docking studies of pyrazolo[1,5-a]pyrimidine derivatives against CDK2 kinase have been performed to understand their cytotoxic activity. ekb.eg Furthermore, by docking a compound against multiple targets, it is possible to predict its selectivity, which is a crucial aspect of drug design to minimize off-target effects. mdpi.com
Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the stability of ligand-protein complexes and the conformational changes that occur over time. MD simulations of pyrazolo[1,5-a]pyrimidine derivatives complexed with their targets, such as allosteric modulators of the translocator protein (TSPO), have been conducted to assess the stability of these complexes over nanosecond timescales. These simulations can reveal how the ligand and protein adapt to each other upon binding and can identify key interactions that contribute to the stability of the complex.
Assessment of Ligand-Target Complex Stability and Interaction Durability
Molecular docking and molecular dynamics (MD) simulations are primary computational techniques used to assess the stability of ligand-target complexes. These methods predict how a ligand, such as a this compound derivative, binds to a protein's active site and how this interaction is maintained over time.
Pyrazolo[1,5-a]pyrimidines have been extensively studied as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. ekb.egnih.gov Molecular docking studies have shown that the pyrazolo[1,5-a]pyrimidine core can act as a scaffold that mimics the purine (B94841) base of ATP, allowing it to fit into the ATP-binding pocket of kinases. nih.govrsc.org For instance, docking simulations of various pyrazolo[1,5-a]pyrimidine derivatives into the active site of CDK2 have revealed key interactions that contribute to complex stability. These interactions often include hydrogen bonds between the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine ring and backbone residues of the kinase hinge region, a critical area for ATP binding. nih.govrsc.org
MD simulations provide a more dynamic picture of the ligand-protein complex, offering insights into its stability and the durability of the interactions. For example, MD simulations of pyrazolo[1,5-a]pyrimidine-based inhibitors bound to kinases can reveal the flexibility of the ligand in the binding pocket and the persistence of key hydrogen bonds and hydrophobic interactions over time. researchgate.net The stability of these complexes is often quantified by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms throughout the simulation. A stable RMSD suggests that the ligand remains securely bound in the active site.
Table 1: Key Interactions of Pyrazolo[1,5-a]pyrimidine Derivatives with Kinase Targets
| Derivative Class | Target Kinase | Key Interacting Residues (Example) | Type of Interaction | Computational Method |
| 2-(Anilinyl)pyrazolo[1,5-a]pyrimidines | CDK2, TRKA | Leu83 (CDK2), Met592 (TRKA) | Hydrogen Bonding | Molecular Docking |
| 7-N-Aryl-pyrazolo[1,5-a]pyrimidines | CDK2 | Hinge Region Amino Acids | Hydrogen Bonding, Hydrophobic Interactions | 3D-QSAR, Molecular Docking, MD Simulation |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | KDM5 | Not specified | Not specified | Molecular Dynamics Simulation |
Exploration of Photophysical Properties and Optical Applications via Computational Methods
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in exploring the photophysical properties of molecules like this compound. These studies help in understanding their absorption and emission behavior and in predicting their potential for use in optical materials and as fluorescent probes. nih.govrsc.org
Analysis of Absorption and Emission Behavior
A comprehensive study on a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines has demonstrated the power of combining experimental measurements with TD-DFT calculations to understand their photophysical properties. nih.govrsc.org The absorption and emission spectra of these compounds are significantly influenced by the nature of the substituent at the 7-position. nih.gov
The main absorption band, typically observed between 340 and 440 nm, is attributed to an intramolecular charge transfer (ICT) process. nih.gov TD-DFT calculations have confirmed that the electronic nature of the substituent at position 7 plays a crucial role in this ICT. Electron-donating groups (EDGs) at this position tend to enhance both the absorption and emission intensities. nih.govrsc.org This is because EDGs facilitate the charge transfer from the substituent to the pyrazolo[1,5-a]pyrimidine core upon photoexcitation. nih.gov
Conversely, electron-withdrawing groups (EWGs) at the 7-position generally lead to lower absorption and emission intensities. nih.govrsc.org These computational findings are in excellent agreement with experimental observations, providing a solid theoretical foundation for the design of pyrazolo[1,5-a]pyrimidine-based fluorophores with tunable optical properties. nih.gov The study of these derivatives provides strong evidence that a simple methyl group at the 7-position, being a weak electron-donating group, would result in specific absorption and emission characteristics within this family of compounds.
Table 2: Calculated Photophysical Data for a Representative 7-Aryl-Substituted 2-Methylpyrazolo[1,5-a]pyrimidine
| Substituent at C7 | Absorption Max (nm) (Experimental) | Emission Max (nm) (Experimental) | Quantum Yield (ΦF) (Experimental) | Calculated Transition |
| Phenyl | 350 | 425 | 0.07 | HOMO -> LUMO (ICT) |
| 4-Methoxyphenyl (EDG) | 365 | 450 | 0.23 | HOMO -> LUMO (ICT) |
Data adapted from a study on 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines, which are structurally similar to the titular compound. nih.gov
Prediction of Nonlinear Optical (NLO) Characteristics
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can be employed to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.
The introduction of strong electron-donating and electron-withdrawing groups at different positions of the pyrazolo[1,5-a]pyrimidine ring system would be a classic strategy to enhance NLO properties by creating a "push-pull" electronic structure. This arrangement facilitates intramolecular charge transfer upon the application of an external electric field, leading to a large hyperpolarizability.
Computational prediction of NLO properties for this compound and its derivatives would likely involve quantum chemical calculations, such as those based on DFT. These calculations could predict the hyperpolarizability values and provide insights into the structure-property relationships governing the NLO response. Given the established importance of the pyrazolo[1,5-a]pyrimidine core in other areas, the exploration of its NLO properties through computational studies represents a promising avenue for future research in materials science.
Advanced Spectroscopic and Crystallographic Characterization in Research
X-ray Crystallography for Precise Structural Elucidation and Tautomer Confirmation
X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, providing precise data on bond lengths, bond angles, and intermolecular interactions. Studies on the pyrazolo[1,5-a]pyrimidine scaffold reveal that the fused bicyclic system is essentially planar. nih.gov This planarity is a consequence of the aromatic conjugation across both the pyrazole (B372694) and pyrimidine (B1678525) rings.
For substituted pyrazolo[1,5-a]pyrimidines, X-ray diffraction analysis confirms the specific regiochemistry, distinguishing between isomers that may be difficult to identify by other means. The crystal structure of a closely related compound, 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, shows that the pyrazole and pyrimidine rings are nearly coplanar, forming a dihedral angle of just 0.8(2)°. nih.gov Such studies also elucidate the crystal packing, which is often stabilized by intermolecular interactions like C–H⋯N hydrogen bonds and π–π stacking between the aromatic rings. researchgate.net
In related heterocyclic systems like pyrazolo[1,5-a]pyrimidin-7(4H)-ones, single-crystal X-ray diffraction has been crucial for confirming the dominant tautomeric form in the solid state. nih.govacs.org By analyzing bond lengths, such as the C=O bond, and the electron density around nitrogen atoms, researchers can definitively establish the correct tautomer, which is vital for understanding the molecule's chemical behavior and biological interactions. nih.gov
Table 1: Example Crystallographic Data for a Substituted Pyrazolo[1,5-a]pyrimidine Derivative (Data for 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine) nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.5993 (2) |
| b (Å) | 12.6166 (4) |
| c (Å) | 13.8702 (5) |
| β (°) | 100.131 (2) |
| Volume (ų) | 1136.84 (6) |
| Z | 4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 7-Methylpyrazolo[1,5-a]pyrimidine in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
NMR is particularly valuable for distinguishing between isomeric 5-methyl and 7-methyl derivatives, a task that can be challenging with other spectroscopic methods. cdnsciencepub.com The chemical shifts and coupling patterns of the ring protons and the methyl group serve as diagnostic fingerprints for the correct isomer. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are used to unambiguously assign all proton and carbon signals. researchgate.net Furthermore, NMR studies, particularly using NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to analyze the conformation and stereochemistry of reduced pyrazolo[1,5-a]pyrimidine scaffolds, which can exist in conformationally stable or labile forms. nih.govmdpi.com
Detailed ¹H and ¹³C NMR analyses are fundamental for the structural verification of this compound and its derivatives.
In the ¹H NMR spectrum, the protons on the heterocyclic rings (H-2, H-3, H-5, and H-6) and the methyl group protons each exhibit characteristic chemical shifts. A key diagnostic feature for distinguishing between 5-methyl and 7-methyl isomers is the fine structure (splitting pattern) of the methyl signal or its chemical shift value. researchgate.netresearchgate.net For instance, in a derivative like 7-(p-tolyl)-5-methylpyrazolo[1,5-a]pyrimidin-2-amine, the methyl group at C-5 appears as a singlet at δ 2.42 ppm. ekb.eg The ring protons typically appear as doublets or multiplets depending on their coupling with adjacent protons.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shift of the methyl carbon is a reliable indicator for differentiating between 5- and 7-methyl isomers. researchgate.net In a study of the parent pyrazolo[1,5-a]pyrimidine system, the carbon resonances were unambiguously assigned using gated decoupled spectra to determine one-bond and long-range ¹³C–¹H coupling constants. researchgate.net For a substituted derivative, the methyl carbon signal was observed around δ 21 ppm. ekb.eg
Table 2: Representative NMR Data for a Substituted Pyrazolo[1,5-a]pyrimidine (Data for 7-(p-tolyl)-5-methylpyrazolo[1,5-a]pyrimidin-2-amine in DMSO-d₆) ekb.eg
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H | 8.57 | d, J = 4.8 Hz (pyrimidine-H) |
| ¹H | 8.01 | d, J = 8 Hz (phenyl-H) |
| ¹H | 7.86 | d, J = 8 Hz (phenyl-H) |
| ¹H | 7.40 | d, J = 8 Hz (phenyl-H) |
| ¹H | 7.30 | d, J = 8 Hz (phenyl-H) |
| ¹H | 7.25 | d, J = 4.8 Hz (pyrimidine-H) |
| ¹H | 7.24 | s, (NH₂) |
| ¹H | 2.42 | s, (CH₃) |
| ¹³C | 160.77, 152.98, 150.56, 147.84, 145.15 | Aromatic/Heteroaromatic C |
| ¹³C | 129.71, 129.48, 129.13, 127.38 | Aromatic C |
| ¹³C | 123.53, 122.89, 115.78, 108.96 | Aromatic/Heteroaromatic C |
| ¹³C | 21.09 | CH₃ |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound with high accuracy. High-resolution mass spectrometry (HRMS) is often employed to confirm the molecular formula of newly synthesized derivatives. rsc.org
The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺), which corresponds to the compound's molecular weight. For instance, the mass spectrum of a substituted pyrazolopyrimidine derivative showed a molecular ion peak (M⁺) at m/z 346. ekb.eg In addition to the molecular ion, MS analysis reveals a characteristic fragmentation pattern. This pattern arises from the cleavage of the molecule into smaller, charged fragments and provides valuable clues about its structure. The most stable fragment often produces the most intense signal, known as the base peak. In the same example, the base peak was observed at m/z 95. ekb.eg While detailed fragmentation pathways for this compound itself are not extensively published, analysis of related heterocyclic systems shows that fragmentation often involves cleavage of substituent groups and sequential loss of small neutral molecules like HCN or N₂ from the heterocyclic core. researchgate.netmiamioh.edu
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the FT-IR spectrum would display characteristic absorption bands for the aromatic C-H bonds, the C=C and C=N bonds within the fused ring system, and the aliphatic C-H bonds of the methyl group.
Studies on related pyrazolo[1,5-a]pyrimidine derivatives show characteristic bands for:
N-H/O-H stretching: (if present) typically in the 3200-3500 cm⁻¹ region.
Aromatic C-H stretching: Just above 3000 cm⁻¹. ekb.eg
Aliphatic C-H stretching: Just below 3000 cm⁻¹ (e.g., 2916 cm⁻¹). ekb.eg
C=N and C=C stretching: In the fingerprint region, typically between 1500-1650 cm⁻¹. ekb.eg
C-N stretching: Vibrations for the pyrazole ring can be observed around 1290 cm⁻¹. researchgate.net
Table 3: General FT-IR Absorption Regions for Pyrazolo[1,5-a]pyrimidines
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| > 3000 | C-H stretch | Aromatic |
| < 3000 | C-H stretch | Aliphatic (Methyl) |
| 1500 - 1650 | C=N / C=C stretch | Heteroaromatic Rings |
| ~1290 | C-N stretch | Pyrazole Ring |
Future Research Directions and Expanding Applications
Rational Design of Next-Generation 7-Methylpyrazolo[1,5-a]pyrimidine Analogs for Enhanced Efficacy and Selectivity
The rational design of new this compound analogs is a key focus for improving their therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how modifications at different positions on the pyrazolo[1,5-a]pyrimidine (B1248293) core influence biological activity. nih.govrsc.org
Systematic SAR studies have revealed several key trends:
C3 Substitution: Introducing hydrophobic groups like phenyl or indole (B1671886) at this position can enhance binding to the ATP pocket of kinase targets such as CDK2 and Pim1. For instance, 3-phenyl derivatives have shown a significant increase in PDE4 inhibition compared to unsubstituted analogs.
C5 Substitution: The nature of the substituent at this position can dictate the type of biological activity. Electron-deficient groups like chlorine or trifluoromethyl tend to improve antibacterial properties, while electron-rich groups such as methoxy (B1213986) are more favorable for antimalarial activity.
C7 Position: The methyl group at the C7 position provides a balance of potency and selectivity. Replacing it with other groups, like heterocyclic or aryl moieties (e.g., pyridinyl), can increase potency but may also lead to more off-target effects. The combination of different groups at the C5 and C7 positions can lead to synergistic effects, optimizing both binding interactions and metabolic stability. nih.gov For example, a halogen at C5 can improve metabolic resistance, while an electron-donating group at C7 can enhance binding affinity. nih.gov
Researchers have synthesized and evaluated focused libraries of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs to identify key pharmacophore features and achieve substantial improvements in antitubercular activity. nih.govacs.org These studies have demonstrated that aromatic rings at the R2 and R3 positions are crucial for antitubercular activity. nih.govacs.org The removal or substitution of the methyl group at the R4 position can have a significant impact on potency, with some modifications leading to enhanced activity while others are detrimental. nih.govacs.org
| Position | Substituent Type | Effect on Activity | Example Target |
|---|---|---|---|
| C3 | Hydrophobic (e.g., phenyl, indole) | Enhanced ATP-pocket binding | CDK2, Pim1, PDE4 |
| C5 | Electron-deficient (e.g., Cl, CF₃) | Improved antibacterial activity | Bacterial targets |
| Electron-rich (e.g., OMe) | Favored antimalarial effects | Plasmodium targets | |
| C7 | Methyl | Balanced potency and selectivity | Various kinases |
| Heterocyclic/Aryl (e.g., pyridinyl) | Increased potency, potential for off-target effects | Various kinases | |
| R2/R3 | Aromatic ring | Necessary for antitubercular activity | Mycobacterium tuberculosis |
Exploration of Novel Biological Targets and Signaling Pathways
While the inhibitory effects of this compound derivatives on various protein kinases are well-documented, future research will aim to uncover novel biological targets and the signaling pathways they modulate. nih.govrsc.org This exploration could reveal new therapeutic applications for this versatile scaffold.
The pyrazolo[1,5-a]pyrimidine core has been identified in compounds targeting a range of kinases, including CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, and CDK2, and Pim-1. nih.govrsc.org These compounds can act as both ATP-competitive and allosteric inhibitors. rsc.org For instance, derivatives targeting EGFR have shown promise in non-small cell lung cancer, while those inhibiting B-Raf and MEK are relevant in melanoma. rsc.org
A significant finding in the context of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones is that their mechanism of action is not related to previously identified pathways like cell-wall biosynthesis, isoprene (B109036) biosynthesis, or iron uptake. nih.gov Instead, resistance to these compounds was linked to a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase (Rv1751), which leads to the catabolism of the compound. nih.gov This highlights the importance of elucidating the specific mechanisms of action to avoid incorrect assumptions based on chemical similarity. nih.gov
Future studies will likely employ techniques such as chemical proteomics and genetic screening to identify the direct binding partners of this compound analogs within the cell. Unraveling these interactions will provide a more comprehensive understanding of their biological effects and pave the way for their application in new disease contexts.
Development of More Efficient and Sustainable Synthetic Methodologies
The development of green and efficient synthetic methods for 7-methylpyrazolo[1,5-a]pyrimidines is crucial for their large-scale production and to minimize environmental impact. nih.gov Traditional methods often involve harsh conditions and the use of hazardous reagents. rasayanjournal.co.in
Recent advancements have focused on greener approaches, including:
Microwave-assisted synthesis: This technique has been successfully used for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often under solvent-free conditions, leading to high yields and short reaction times. nih.govmdpi.com
Ultrasonic irradiation: The use of ultrasound in aqueous ethanol (B145695) has been reported as a green method for synthesizing pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu This approach minimizes the use of harsh chemicals and reduces energy consumption. bme.hu
Deep Eutectic Solvents (DES): DES have been employed as environmentally benign reaction media for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, offering high yields and simple work-up procedures. ias.ac.in
Multicomponent reactions: These reactions offer an efficient way to assemble complex molecules like pyrazolo[1,5-a]pyrimidines in a single step, reducing waste and improving atom economy. nih.govmdpi.com
Palladium-catalyzed cross-coupling and click chemistry: These powerful methods allow for the introduction of diverse functional groups onto the pyrazolo[1,5-a]pyrimidine core, enhancing structural diversity and biological activity. nih.govrsc.org
A study on the synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines reported high reaction mass efficiency (RME) values, indicating a green synthetic process. rsc.org The byproducts of this particular synthesis were methanol, dimethylamine, and water, which are relatively benign and can potentially be recovered and reused. rsc.org
| Method | Advantages | Reference Example |
|---|---|---|
| Microwave-assisted Synthesis | High yields, short reaction times, often solvent-free. | Regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com |
| Ultrasonic Irradiation | Green, minimizes harsh chemicals, reduces energy consumption. | Synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in aqueous ethanol. bme.hu |
| Deep Eutectic Solvents (DES) | Environmentally benign, high yields, simple work-up. | Synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. ias.ac.in |
| Multicomponent Reactions | Efficient, reduced waste, improved atom economy. | One-pot synthesis of polysubstituted pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com |
| Palladium-catalyzed Cross-coupling | Introduction of diverse functional groups. | Enhancing structural diversity for improved biological activity. nih.govrsc.org |
Applications Beyond Traditional Medicinal Chemistry (e.g., Advanced Materials, Fluorescent Probes)
The unique photophysical properties of the pyrazolo[1,5-a]pyrimidine scaffold are opening up new avenues of research beyond medicinal chemistry. nih.gov These compounds are being investigated for their potential use in advanced materials and as fluorescent probes. nih.govrsc.org
Fluorescent molecules are essential tools for studying cellular dynamics and for the development of chemosensors and organic materials. rsc.org A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines has been identified as promising candidates for optical applications due to their tunable photophysical properties. rsc.orgrsc.org By modifying the substituent at the 7-position, the absorption and emission characteristics can be fine-tuned. Electron-donating groups at this position have been shown to enhance both absorption and emission. rsc.orgrsc.org
Some pyrazolo[1,5-a]pyrimidine derivatives exhibit good solid-state emission, making them suitable for the design of solid-state emitters. rsc.org Furthermore, pyrazolo[1,5-a]pyrimidinium salts have been developed as fluorescent probes for the detection of cyanide ions. acs.org These probes have shown high sensitivity and selectivity, with potential applications in environmental monitoring and food safety. acs.org The development of test strips using these probes demonstrates their practical applicability. acs.org
The exploration of pyrazolo[1,5-a]pyrimidines in materials science is still in its early stages, but the inherent properties of this scaffold, such as its rigid and planar structure, make it an attractive building block for the design of novel organic materials with tailored electronic and optical properties. nih.gov
Q & A
Basic Research Questions
Q. What are the most reliable synthetic strategies for 7-methylpyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation of β-enaminones or amidines with hydrazine derivatives. For example, a regioselective one-pot synthesis using substituted 1H-pyrazole-5-amines and chalcones under basic conditions (e.g., KOH) yields 5,7-disubstituted pyrazolo[1,5-a]pyrimidines . Optimization of solvent (ethanol/DMF) and temperature (80–120°C) improves yields. Catalytic methods, such as hypervalent iodine-mediated halogenation, enhance regioselectivity at position 3 .
Q. How can researchers characterize the regiochemistry of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical. For example, in 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine, the methyl protons at positions 5 and 7 show distinct splitting patterns due to coupling with adjacent nitrogen atoms . X-ray crystallography is also used to confirm regiochemistry, as seen in the crystal structure of 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine .
Q. What in vitro assays are used to evaluate the anticancer potential of these compounds?
- Methodological Answer : Standard assays include:
- Antiproliferative activity : MTT or SRB assays on cancer cell lines (e.g., HeLa, SiHa) with IC₅₀ calculations .
- Apoptosis induction : Flow cytometry for Annexin V/PI staining and mitochondrial membrane potential analysis (JC-1 dye) .
- Cell cycle arrest : DNA content analysis via propidium iodide staining (e.g., G1 arrest in SiHa cells) .
Advanced Research Questions
Q. How can regioselective functionalization at position 7 be achieved in pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Position 7 is highly reactive due to electron-deficient pyrimidine ring. Strategies include:
- Halogenation : Hypervalent iodine reagents (e.g., PhI(OAc)₂) enable regioselective iodination at position 3, leaving position 7 open for subsequent cross-coupling (Suzuki or Buchwald-Hartwig) .
- Nucleophilic substitution : Chlorination via phosphorus oxychloride (POCl₃) under reflux conditions .
- Palladium catalysis : Direct C–H arylation with aryl halides at position 7 .
Q. What structural modifications enhance selectivity for p53 activation in cancer cells?
- Methodological Answer : Anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates with bulky substituents (e.g., 3,4,5-trimethoxyphenyl) at position 7 promote nuclear translocation of p53. Key modifications:
- Electron-withdrawing groups : Enhance binding to E6 oncoprotein, inhibiting p53 degradation .
- Hydrophobic side chains : Improve mitochondrial targeting, as seen in compounds inducing Bax/Bcl-2 ratio shifts .
- Phosphorylation mimics : Methyl groups at positions 5 and 7 stabilize interactions with kinase domains .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives optimized for PET imaging applications?
- Methodological Answer : Radiolabeling with ¹⁸F involves:
- Precursor design : Tosylate leaving groups at position 5 enable nucleophilic substitution with [¹⁸F]fluoride .
- Purification : Reverse-phase HPLC ensures radiochemical purity (>98%) .
- Biodistribution studies : Tumor-to-muscle ratios are validated in murine models (e.g., S180 sarcoma) .
Q. What computational tools aid in SAR studies of pyrazolo[1,5-a]pyrimidines?
- Methodological Answer :
- Docking simulations : AutoDock Vina predicts binding to targets like CDK2 or Pim-1 kinase, prioritizing substituents at position 3 and 7 .
- QSAR models : Hammett constants (σ) correlate electronic effects of substituents (e.g., –CF₃ at position 2) with inhibitory activity .
- MD simulations : Assess stability of allosteric modulator complexes (e.g., TSPO ligands) over 100-ns trajectories .
Data Contradictions and Resolutions
Q. Why do some studies report conflicting cytotoxicity data for similar derivatives?
- Analysis : Discrepancies arise from:
- Cell line variability : HeLa (HPV+) vs. HEPG2 (liver carcinoma) may show divergent responses due to p53 status .
- Solubility factors : Carboxamide derivatives (e.g., 13a) exhibit better aqueous solubility than esters, affecting IC₅₀ values .
- Assay conditions : Varying serum concentrations (5% vs. 10% FBS) alter compound bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
